N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide typically involves the reaction of diphenylmethanone with 2-[(4-methylphenyl)sulfanyl]propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce reduced forms of the original compound .
Scientific Research Applications
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity and influencing various biochemical processes . The exact pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide include:
- N-(diphenylmethylene)aniline
- 4-methyl-N-(4-methylphenyl)benzene sulfonamide
- N-(diphenylmethylene)(diphenyl)methanamine
Uniqueness
N’-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective .
Biological Activity
N'-(Diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide, a compound with the molecular formula C23H22N2OS, has garnered attention in the fields of chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
The compound is characterized by:
- Molecular Weight: 374.4986 g/mol
- Density: Approximately 1.11 g/cm³
- pKa Value: Predicted to be around 11.74 .
This compound exhibits its biological effects through interactions with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation: It may interact with various receptors, altering signaling pathways that regulate cellular responses .
Biological Activity and Therapeutic Potential
Research indicates that this compound possesses several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The effectiveness of the compound can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. It has been shown to induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest: The compound may cause arrest in the G2/M phase of the cell cycle.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels lead to oxidative stress, promoting apoptosis in malignant cells .
Anti-inflammatory Effects
There is evidence that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
A number of studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. |
Study 2 | Reported induction of apoptosis in human breast cancer cell lines (MCF-7) with IC50 values indicating potency. |
Study 3 | Showed reduction in inflammatory markers in a murine model of rheumatoid arthritis when treated with the compound. |
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS/c1-17-13-15-21(16-14-17)27-18(2)23(26)25-24-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPKFYQYMBPIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.